![molecular formula C19H27N3O2 B7543084 1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-2-(3-methylindol-1-yl)ethanone](/img/structure/B7543084.png)
1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-2-(3-methylindol-1-yl)ethanone
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Overview
Description
1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-2-(3-methylindol-1-yl)ethanone is a synthetic compound that belongs to the class of benzodiazepines. It is commonly referred to as "ME-DZ" and has been used in scientific research to study the effects of benzodiazepines on the central nervous system.
Mechanism of Action
1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-2-(3-methylindol-1-yl)ethanone acts as a positive allosteric modulator of the GABAA receptor. It enhances the binding of GABA to the receptor, which results in an increase in chloride ion influx, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal activity. This mechanism of action is similar to other benzodiazepines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include anxiolytic, sedative, and hypnotic effects. It has also been shown to impair memory and learning in animal studies. It has a half-life of approximately 2 hours in rats and is metabolized by the liver.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-2-(3-methylindol-1-yl)ethanone in lab experiments is its high potency and selectivity for the GABAA receptor. It has also been shown to have a rapid onset of action, making it useful for studying the effects of benzodiazepines on the central nervous system. One limitation is that it has a short half-life, which may limit its usefulness in some experiments.
Future Directions
For the study of 1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-2-(3-methylindol-1-yl)ethanone include further investigation of its effects on memory and learning. It may also be useful in studying the effects of benzodiazepines on specific subtypes of the GABAA receptor. Additionally, the development of new compounds based on the structure of this compound may lead to the discovery of new drugs with improved efficacy and fewer side effects.
Synthesis Methods
The synthesis method of 1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-2-(3-methylindol-1-yl)ethanone involves the reaction of 4-(2-methoxyethyl)-1,4-diazepane with 3-methylindole-1-carboxylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-2-(3-methylindol-1-yl)ethanone has been used in scientific research to study the effects of benzodiazepines on the central nervous system. It has been shown to have anxiolytic and sedative effects, similar to other benzodiazepines. It has also been used to study the effects of benzodiazepines on memory and learning.
properties
IUPAC Name |
1-[4-(2-methoxyethyl)-1,4-diazepan-1-yl]-2-(3-methylindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-16-14-22(18-7-4-3-6-17(16)18)15-19(23)21-9-5-8-20(10-11-21)12-13-24-2/h3-4,6-7,14H,5,8-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTHWNGDHZDPEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CC(=O)N3CCCN(CC3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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